Cas no 1290685-09-4 (1-((3,5-Dimethyl-1H-pyrazol-4-yl)sulfonyl)-1,4-diazepane)

1-((3,5-Dimethyl-1H-pyrazol-4-yl)sulfonyl)-1,4-diazepane 化学的及び物理的性質
名前と識別子
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- 1-((3,5-Dimethyl-1H-pyrazol-4-yl)sulfonyl)-1,4-diazepane
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- インチ: 1S/C10H18N4O2S/c1-8-10(9(2)13-12-8)17(15,16)14-6-3-4-11-5-7-14/h11H,3-7H2,1-2H3,(H,12,13)
- InChIKey: RPDLEFUEGJMHRF-UHFFFAOYSA-N
- ほほえんだ: S(C1C(C)=NNC=1C)(N1CCNCCC1)(=O)=O
計算された属性
- 水素結合ドナー数: 2
- 水素結合受容体数: 5
- 重原子数: 17
- 回転可能化学結合数: 2
- 複雑さ: 354
- トポロジー分子極性表面積: 86.5
- 疎水性パラメータ計算基準値(XlogP): -0.1
1-((3,5-Dimethyl-1H-pyrazol-4-yl)sulfonyl)-1,4-diazepane 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Chemenu | CM292021-1g |
1-((3,5-Dimethyl-1H-pyrazol-4-yl)sulfonyl)-1,4-diazepane |
1290685-09-4 | 97% | 1g |
$511 | 2024-08-02 | |
Chemenu | CM292021-10g |
1-((3,5-Dimethyl-1H-pyrazol-4-yl)sulfonyl)-1,4-diazepane |
1290685-09-4 | 97% | 10g |
$1501 | 2021-06-09 | |
Chemenu | CM292021-1g |
1-((3,5-Dimethyl-1H-pyrazol-4-yl)sulfonyl)-1,4-diazepane |
1290685-09-4 | 97% | 1g |
$430 | 2021-06-09 | |
Chemenu | CM292021-5g |
1-((3,5-Dimethyl-1H-pyrazol-4-yl)sulfonyl)-1,4-diazepane |
1290685-09-4 | 97% | 5g |
$1127 | 2021-06-09 |
1-((3,5-Dimethyl-1H-pyrazol-4-yl)sulfonyl)-1,4-diazepane 関連文献
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Sudeshna Chaudhari,Dhrubajyoti Bhattacharjya,Jong-Sung Yu RSC Adv., 2013,3, 25120-25128
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Rae Hyung Kang,Jeong-Eun Jang,Seong Jae Kang,Michael J. Sailor,Seung Geun Yeo Nanoscale Horiz., 2020,5, 1213-1225
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Kerstin Eckert,Laurence Rongy,Anne De Wit Phys. Chem. Chem. Phys., 2012,14, 7337-7345
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Z. C. Kennedy,J. F. Christ,K. A. Evans,B. W. Arey,L. E. Sweet,M. G. Warner,R. L. Erikson,C. A. Barrett Nanoscale, 2017,9, 5458-5466
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Myriam Linke,Norifumi Fujita,Jean-Claude Chambron,Valérie Heitz,Jean-Pierre Sauvage New J. Chem., 2001,25, 790-796
1-((3,5-Dimethyl-1H-pyrazol-4-yl)sulfonyl)-1,4-diazepaneに関する追加情報
Comprehensive Overview of 1-((3,5-Dimethyl-1H-pyrazol-4-yl)sulfonyl)-1,4-diazepane (CAS No. 1290685-09-4)
1-((3,5-Dimethyl-1H-pyrazol-4-yl)sulfonyl)-1,4-diazepane (CAS No. 1290685-09-4) is a specialized organic compound that has garnered significant attention in pharmaceutical and chemical research. This compound, characterized by its unique sulfonyl and diazepane functional groups, is often explored for its potential applications in drug discovery and medicinal chemistry. Researchers are particularly interested in its molecular structure, which combines a pyrazole ring with a 1,4-diazepane backbone, offering versatile reactivity and binding properties.
The compound's CAS number 1290685-09-4 serves as a critical identifier in scientific databases, ensuring accurate referencing in academic and industrial settings. Its synthesis and characterization are subjects of ongoing studies, with a focus on optimizing yield and purity for scalable production. The sulfonyl group in this molecule is notable for its electron-withdrawing properties, which can influence the compound's interactions with biological targets. This makes 1-((3,5-Dimethyl-1H-pyrazol-4-yl)sulfonyl)-1,4-diazepane a valuable candidate for probing enzyme inhibition or receptor modulation.
In recent years, the demand for heterocyclic compounds like this one has surged, driven by their utility in designing new therapeutic agents. The pyrazole moiety, in particular, is a common scaffold in drugs targeting inflammation, cancer, and central nervous system disorders. When combined with the 1,4-diazepane ring, the compound exhibits enhanced stability and bioavailability, key factors in drug development. These attributes align with current trends in precision medicine and targeted therapy, where molecular specificity is paramount.
From a synthetic chemistry perspective, 1-((3,5-Dimethyl-1H-pyrazol-4-yl)sulfonyl)-1,4-diazepane presents intriguing challenges and opportunities. The sulfonylation step in its preparation requires careful control to avoid side reactions, while the diazepane ring's conformational flexibility can be leveraged to fine-tune the compound's physicochemical properties. Researchers are also investigating its potential as a building block for more complex architectures, such as macrocyclic or peptide-based molecules.
The compound's relevance extends to computational chemistry and molecular modeling, where its interactions with proteins or nucleic acids are simulated to predict biological activity. This approach is increasingly popular in virtual screening campaigns, saving time and resources in early-stage drug discovery. Additionally, the rise of AI-driven chemistry platforms has spotlighted molecules like 1290685-09-4, as they serve as test cases for predictive algorithms and machine learning models.
Environmental and green chemistry considerations are also shaping the discourse around this compound. Innovations in catalytic synthesis and solvent-free reactions are being explored to minimize waste and energy consumption during its production. Such efforts resonate with the broader push for sustainable chemical practices, a topic of high interest among stakeholders in academia and industry alike.
In summary, 1-((3,5-Dimethyl-1H-pyrazol-4-yl)sulfonyl)-1,4-diazepane (CAS No. 1290685-09-4) is a multifaceted compound with promising applications across pharmaceutical research, material science, and computational studies. Its structural features and synthetic versatility make it a compelling subject for further investigation, particularly in the context of next-generation therapeutics and sustainable chemistry. As scientific advancements continue, this compound is poised to play a pivotal role in addressing some of the most pressing challenges in modern science.
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